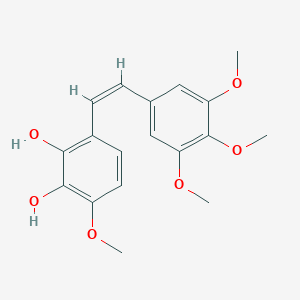
Combretastatine A-1
Vue d'ensemble
Description
Combretastatin A-1 (CA-1) is a natural product isolated from the plant Combretum caffrum, which is commonly known as the African bush willow. CA-1 is a member of the stilbene family of compounds and has been studied for its potential anticancer and anti-inflammatory properties. It is a potent inhibitor of tubulin polymerization, which is a key process in the growth and division of cancer cells. CA-1 has been studied extensively in laboratory experiments, and is currently under clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Agent Antitubuline
Les combretastatines, y compris la combretastatine A-1, sont connues pour être parmi les agents antitubulines les plus puissants . Elles inhibent la polymérisation de la tubuline en se liant de manière réversible aux sites de liaison de la colchicine .
Propriétés Antitumorales
La this compound a montré des propriétés antitumorales . Elle inhibe la croissance tumorale par un nouveau mécanisme antivasculaire et antinéogénique dans lequel elles interrompent le flux sanguin vers les vaisseaux sanguins provoquant une nécrose .
Effets Antioxydants
Des études in vitro et in vivo sur les combretastatines ont déterminé que ces composés ont également des effets antioxydants .
Effets Anti-inflammatoires
Il a été constaté que les combretastatines, y compris la this compound, ont des effets anti-inflammatoires .
Effets Antimicrobiens
Les combretastatines présentent également des effets antimicrobiens .
Essais Cliniques
Plus de 20 essais cliniques sur les prodrogues phosphatées de la Combretastatine A-4 (CA4P) et A-1 (CA1P) ont montré des réponses objectives et stables contre de nombreux types de tumeurs, avec des durées de survie accrues de nombreux patients .
Traitement de la leucémie aiguë myéloïde (LAM)
La combretastatine A1 (OXi4503) est un médicament à double fonction avec des propriétés de perturbation vasculaire et cytotoxiques qui a montré une activité antileucémique en monothérapie dans des modèles de xénogreffe murins de leucémie aiguë myéloïde (LAM) et dans une étude clinique de phase 1A antérieure pour la LAM récidivante/réfractaire (R/R) .
Régulation des Voies Cellulaires
À la suite d'analyses de Western blot de cellules Raw 264.7, le phosphate de this compound a régulé à la baisse les protéines liées à la voie du p-AKT, Mcl-1 et Wnt/β-caténine, comprenant GSK-3βSer9 et β-caténine
Mécanisme D'action
Target of Action
Combretastatin A-1 primarily targets the β-subunit of tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for maintaining cell structure, motility, intercellular transport, and cell division .
Mode of Action
Combretastatin A-1 interacts with its target by binding to the colchicine site on the β-subunit of tubulin . This binding inhibits tubulin polymerization, which prevents cancer cells from producing microtubules . This interaction leads to changes in the shape of vasculature endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by Combretastatin A-1 is the tubulin polymerization pathway . By inhibiting this pathway, Combretastatin A-1 disrupts the formation of microtubules, which are crucial for various cellular functions . Additionally, Combretastatin A-1 phosphate has been found to down-regulate proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .
Pharmacokinetics
Combretastatin A-1 is a water-soluble prodrug that the body can rapidly metabolize . It is predominantly excreted into urine and feces . The pharmacokinetic profile of Combretastatin A-1 is complex, with up to 14 metabolites being detected in the plasma .
Result of Action
The result of Combretastatin A-1’s action is the induction of cell apoptosis in proliferating endothelial cells . This is achieved through the destabilization of tubulin . Additionally, it causes a change in shape in vasculature endothelial cells, leading to a variety of effects that result in necrosis of the tumor core .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Combretastatin A-1 has shown promise in preclinical and clinical trials. It is currently designated an orphan drug by the FDA, and is in Phase I clinical trials for relapsed and refractory acute myeloid leukemia and myelodysplastic syndrome . Future studies may focus on tumor genetic mapping, particularly from previous responders, to boost the success of these compounds .
Analyse Biochimique
Biochemical Properties
Combretastatin A-1 plays a significant role in biochemical reactions. It inhibits tubulin polymerization by reversibly binding to the colchicine binding sites . This interaction with tubulin, a globular protein, disrupts the microtubule network within a cell, which is crucial for cell division and intracellular transport .
Cellular Effects
Combretastatin A-1 has profound effects on various types of cells and cellular processes. It inhibits tumor growth by a novel antivascular and antineogenesis mechanism in which it stops blood flows to the blood vessels causing necrosis . It also down-regulates proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .
Molecular Mechanism
At the molecular level, Combretastatin A-1 exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the colchicine binding sites on tubulin, inhibiting its polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
Over time, Combretastatin A-1 has shown consistent cytotoxic activities against a wide variety of cancer cell lines
Dosage Effects in Animal Models
In murine models, Combretastatin A-1 exhibits in vivo efficacy against a wide variety of tumor types
Metabolic Pathways
It is known to interact with tubulin, a key protein in the microtubule network, suggesting it may play a role in cellular metabolism .
Transport and Distribution
Its ability to bind to tubulin suggests it may be transported along the microtubule network .
Subcellular Localization
The subcellular localization of Combretastatin A-1 is likely associated with the microtubule network due to its binding affinity for tubulin
Propriétés
IUPAC Name |
3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYSJSHVJULID-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028842 | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109971-63-3 | |
| Record name | Combretastatin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109971-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Combretastatin A-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COMBRETASTATIN A-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


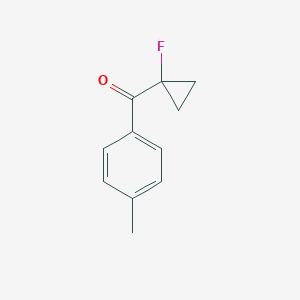
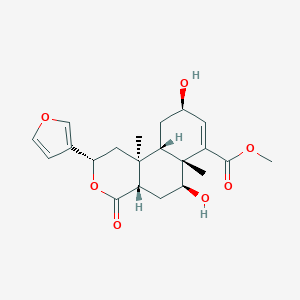


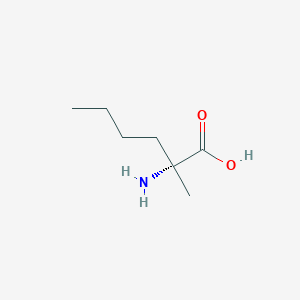
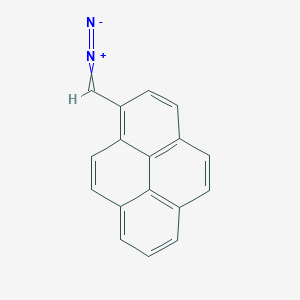


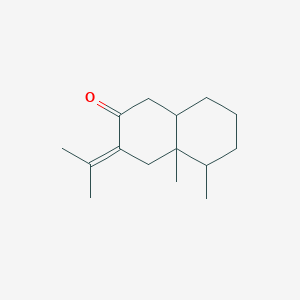
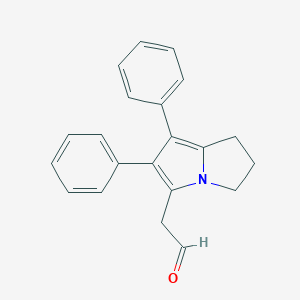



![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
